1,3-Dinitroglycerin
Overview
Description
Synthesis Analysis
1,3-Dinitroglycerin has been synthesized through various methods, demonstrating its versatility in chemical synthesis. Notably, a study by Serkov and Bezuglov (2009) developed four synthesis methods for 1,3-Dinitroglycerin via the activation of a carboxyl group. These methods were aimed at enhancing certain pharmacological properties by incorporating a nitric oxide-releasing fragment into the molecule, which resulted in vasodilatory effects as opposed to the vasoconstrictive actions of natural prostaglandins (Serkov & Bezuglov, 2009). Another pathway involves the conversion of 1,2-dinitroglycerin to 1,3-dinitroglycerin, highlighting the chemical flexibility and reactive potential of these compounds (Aburawi, Curry, & Whelpton, 1984).
Molecular Structure Analysis
The molecular structure of 1,3-Dinitroglycerin has been characterized through various spectroscopic techniques. Detailed spectral characterization, including IR, MS, and NMR, was conducted prior to the administration of these compounds to healthy volunteers, providing insights into their chemical structure and potential pharmacokinetic behavior (Gumbleton, Cashman, & Benet, 1991).
Chemical Reactions and Properties
1,3-Dinitroglycerin undergoes various chemical reactions, including denitration and enzymatic transformations. The denitration process of nitroglycerin and its analogs leads to the formation of nitrate ions, with 1,2-GDN being converted to 1,3-GDN before denitration. These reactions follow first-order kinetics, influenced by pH and temperature (Aburawi, Curry, & Whelpton, 1984). Moreover, the biotransformation of nitroglycerin results in the formation of 1,3-Dinitroglycerin, which is less active as a coronary vasodilator and blood pressure depressant compared to nitroglycerin (Needleman & Krantz, 1965).
Physical Properties Analysis
Studies have focused on the physical properties of 1,3-Dinitroglycerin, including its solubility, density, and melting point. For example, the percutaneous absorption study of 1,3-GDN aimed to estimate its pharmaceutical usefulness, indicating significant skin penetration rates and suggesting its potential in transdermal delivery systems (Ogiso, Iwaki, Kanokogi, & Terao, 1990).
Chemical Properties Analysis
The chemical properties of 1,3-Dinitroglycerin, including its reactivity and stability, have been extensively investigated. Electrochemical synthesis has been explored as a method for producing 1,3-dinitro compounds, showcasing the compound's reactivity and potential for creating diverse chemical structures (Niazimbetova, Evans, Liable-Sands, & Rheingold, 2000). Additionally, kinetic modeling of the nitration of glycerol to produce 1,3-dinitroglycerin has provided insights into the reaction rates and mechanisms, further elucidating the compound's chemical behavior (Astuti, Supranto, Rochmadi, Prasetya, Ström, & Andersson, 2014).
Scientific Research Applications
Environmental Analysis
- Scientific Field: Environmental Science
- Application Summary: 1,3-Dinitroglycerin is a degradation product of nitroglycerin, which is used as an explosive and a pharmaceutical vasodilator . These compounds can be detected in waste waters and soil at production and storage sites .
- Methods of Application: An analytical method for the determination of the degradation products of nitroglycerin in water using LC–MeOH was developed at 205 nm . The most suitable solid phase extraction cartridge was selected in order to reach the required detection level of these products in water . The combination of the extraction and LC analysis is sensitive and allows detection of nitroglycerin and its products at μg L −1 level .
- Results: The technique is straightforward and can help to understand the environmental fate of nitroglycerin .
Pharmacokinetics
- Scientific Field: Pharmacology
- Application Summary: 1,3-Dinitroglycerin is a major plasma metabolite of the pharmaceutical vasodilator nitroglycerin . It is used in the construction of a pharmacokinetic (PK) model and to determine population PK parameters of nitroglycerin .
- Methods of Application: Data were obtained in thirty healthy volunteers following a single dose of a GTN reservoir transdermal patch . GTN, 1,2-GDN, and 1,3-GDN concentrations were determined using HPLC and simultaneously best fitted using a first-pass mixed-order release one-compartment PK model .
- Results: The proposed PK model fitted observed concentrations of GTN, 1,2-GDN and 1,3-GDN very well . This model should be useful to predict drug and metabolite concentrations and to assess bioequivalence of two transdermal formulations .
Vasodilation
- Scientific Field: Medicine
- Application Summary: Nitroglycerin, which metabolizes into 1,3-Dinitroglycerin, is a nitrate vasodilator used to treat or prevent angina, heart failure, hypertension, and anal fissures .
- Methods of Application: Nitroglycerin is administered in various forms such as sublingual tablets, transdermal patches, and intravenous injections . The form of administration depends on the condition being treated .
- Results: Nitroglycerin causes vasodilation in both arteries and veins, providing relief from angina and helping to manage heart failure and hypertension .
Chromatography and Mass Spectrometry
- Scientific Field: Analytical Chemistry
- Application Summary: 1,3-Dinitroglycerin is used as a Certified Spiking Solution® in chromatography or mass spectrometry-based applications in pharmaceutical research or clinical toxicology .
- Methods of Application: 1,3-Dinitroglycerin is used as a reference material in gas chromatography (GC) and liquid chromatography (LC) techniques .
- Results: The use of 1,3-Dinitroglycerin as a reference material helps in the accurate analysis of samples in pharmaceutical research or clinical toxicology .
Industrial Applications
- Scientific Field: Industrial Chemistry
- Application Summary: Nitroglycerin, which metabolizes into 1,3-Dinitroglycerin, is used in various industrial processes, such as manufacturing plastics, dyes, and polyurethane foams . It is also utilized in the production of propellants for rockets and missiles .
- Results: The use of nitroglycerin in these industrial applications helps to produce a wide range of products, from plastics and dyes to rocket propellants .
Certified Reference Material
- Scientific Field: Analytical Chemistry
- Application Summary: 1,3-Dinitroglycerin is used as a Certified Spiking Solution® in chromatography or mass spectrometry-based applications in pharmaceutical research or clinical toxicology .
- Methods of Application: 1,3-Dinitroglycerin is used as a reference material in gas chromatography (GC) and liquid chromatography (LC) techniques .
- Results: The use of 1,3-Dinitroglycerin as a reference material helps in the accurate analysis of samples in pharmaceutical research or clinical toxicology .
properties
IUPAC Name |
(2-hydroxy-3-nitrooxypropyl) nitrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2O7/c6-3(1-11-4(7)8)2-12-5(9)10/h3,6H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASIGVDLTBLZXNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO[N+](=O)[O-])O)O[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90862316 | |
Record name | 2-Hydroxypropane-1,3-diyl dinitrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90862316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Vapor Pressure |
0.00111 [mmHg] | |
Record name | 1,2,3-Propanetriol, 1,3-dinitrate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/7884 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1,3-Dinitroglycerin | |
CAS RN |
623-87-0 | |
Record name | 1,3-Glyceryl dinitrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=623-87-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glyceryl-1,3-dinitrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623870 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxypropane-1,3-diyl dinitrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90862316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GLYCERYL 1,3-DINITRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P3G498O9T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.